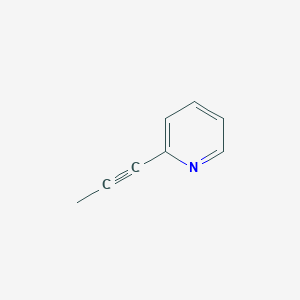

2-(Prop-1-yn-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-1-ynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-5-8-6-3-4-7-9-8/h3-4,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEGACSTMZIQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60523548 | |

| Record name | 2-(Prop-1-yn-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-52-8 | |

| Record name | 2-(Prop-1-yn-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Prop-1-yn-1-yl)pyridine via Sonogashira Coupling

Abstract: This technical guide provides an in-depth exploration of the Sonogashira cross-coupling reaction for the synthesis of 2-(prop-1-yn-1-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The document offers a detailed mechanistic rationale, a step-by-step experimental protocol, strategies for optimization, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this essential carbon-carbon bond-forming reaction.

Introduction: The Strategic Importance of Alkynylpyridines

Alkynyl-substituted pyridines are privileged structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic materials.[1][2] The 2-substituted pyridine core is a key pharmacophore in numerous biologically active compounds, and the introduction of an alkynyl group, such as a propargyl moiety, provides a versatile handle for further chemical elaboration via click chemistry, cyclization reactions, or further cross-coupling. The Sonogashira reaction stands as the preeminent method for forging the C(sp²)-C(sp) bond between a pyridine ring and a terminal alkyne, valued for its reliability, functional group tolerance, and generally mild reaction conditions.[3][4][5] This guide will focus specifically on the synthesis of 2-(Prop-1-yn-1-yl)pyridine from 2-halopyridines and propyne.

The Sonogashira Coupling Mechanism: A Dual Catalytic Cycle

The power of the Sonogashira reaction lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper co-catalytic cycle.[4][6] While copper-free variants exist to mitigate the common side reaction of alkyne homocoupling (Glaser coupling), the classical copper-cocatalyzed reaction remains highly efficient and widely practiced.[3][7][8]

-

The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl halide and facilitate the final product-forming step.

-

Oxidative Addition: The active Pd(0) catalyst, typically generated in situ, undergoes oxidative addition into the carbon-halogen bond of the 2-halopyridine, forming a Pd(II) intermediate.[3][9] The reactivity order for the halide is I > Br > Cl.[3][10]

-

Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, displacing the halide. This is often the rate-determining step.[4]

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond of the 2-(prop-1-yn-1-yl)pyridine product and regenerating the active Pd(0) catalyst.[3][9]

-

-

The Copper Cycle: The copper(I) co-catalyst activates the terminal alkyne.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates to the alkyne (propyne), increasing the acidity of its terminal proton.[4][9]

-

Deprotonation: An amine base deprotonates the terminal alkyne to form a highly reactive copper(I) acetylide intermediate.[3][9] This species is then ready for the transmetalation step with the palladium center.

-

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 2-(prop-1-yn-1-yl)pyridine from 2-bromopyridine. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and oxidative homocoupling of the alkyne.[11][12]

3.1. Materials and Equipment

-

Reagents:

-

2-Bromopyridine (99%)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (98%)

-

Copper(I) iodide (CuI) (99.5%, stored in a desiccator)

-

Triethylamine (Et₃N) (≥99.5%, freshly distilled or from a new bottle)

-

Tetrahydrofuran (THF), anhydrous (≤50 ppm H₂O)

-

Propyne (condensed as a liquid at low temperature or from a lecture bottle)

-

Ethyl acetate (reagent grade)

-

Hexanes (reagent grade)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Two- or three-neck round-bottom flask

-

Schlenk line or glovebox for inert atmosphere

-

Magnetic stirrer and stir bar

-

Condenser

-

Septa

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Glassware for column chromatography

-

3.2. Experimental Workflow Diagram

3.3. Step-by-Step Procedure

-

Inert Atmosphere Setup: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromopyridine (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq) via syringe. Stir the resulting suspension.

-

Propyne Addition: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.[13] Carefully condense propyne gas (approx. 2.0 mmol, 2.0 eq) into the flask, or bubble propyne gas through the solution for 15-20 minutes.

-

Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 2-bromopyridine is consumed.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(prop-1-yn-1-yl)pyridine product.

Optimization and Troubleshooting

The efficiency of the Sonogashira coupling can be influenced by several factors. The following table and discussion provide insights into optimizing the reaction and addressing common issues.

| Parameter | Variation | Rationale & Expected Outcome | Reference |

| Aryl Halide | 2-Iodopyridine | C-I bond is weaker and more reactive than C-Br, allowing for milder conditions (e.g., room temperature) and potentially lower catalyst loading. | [3][8] |

| Base | Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | Amine bases (Et₃N, DIPA) act as both base and solvent/ligand. Inorganic bases can be effective, especially in copper-free systems, but may require different solvents like DMF or MeCN. | [3][14][15] |

| Solvent | DMF, Dioxane, Acetonitrile | Solvent polarity and coordinating ability can significantly impact catalyst stability and reaction rate. DMF is a common choice for less reactive substrates due to its high boiling point and good solubilizing properties. | [16][17][18] |

| Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is a common Pd(0) source. Pd(OAc)₂ can be used with added phosphine ligands to generate the active catalyst in situ. Ligand choice affects catalyst activity and stability. | [1][4][14] |

| Copper | Copper-Free | Eliminating CuI prevents the formation of alkyne homocoupling (Glaser) byproducts. This often requires higher temperatures or more specialized ligands/bases. | [3][19] |

Common Issues and Solutions:

-

Low or No Conversion:

-

Cause: Inactive catalyst due to oxygen exposure; impure reagents.

-

Solution: Ensure a rigorously inert atmosphere. Use freshly distilled solvents and bases. Use fresh, high-purity catalysts.

-

-

Formation of Alkyne Homocoupling Byproduct (Glaser Coupling):

-

Reaction Stalls:

-

Cause: Catalyst decomposition or deactivation over time, especially at higher temperatures.

-

Solution: Consider using a more robust ligand or a lower reaction temperature with a more reactive halide (iodide vs. bromide).

-

Safety Considerations

-

Exothermic Potential: Palladium-catalyzed cross-coupling reactions, including the Sonogashira, can be exothermic. This is particularly important to consider during scale-up, as the heat generated could overwhelm cooling capacity, leading to a runaway reaction.[20][21] Always monitor the internal reaction temperature during and after reagent addition.

-

Reagent Toxicity: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Amine bases like triethylamine are corrosive and flammable.

-

Propyne Handling: Propyne is a highly flammable and volatile alkyne.[13] It should be handled with extreme caution in a well-ventilated area, away from ignition sources. Using a condensed liquid at low temperatures requires appropriate cryogenic safety measures.

Conclusion

The Sonogashira coupling is a robust and indispensable tool for the synthesis of 2-(prop-1-yn-1-yl)pyridine. A thorough understanding of the dual catalytic mechanism is essential for rational optimization and troubleshooting. By carefully selecting the reaction components—aryl halide, catalyst, base, and solvent—and maintaining a rigorous inert atmosphere, researchers can achieve high yields of the desired product. The protocol and insights provided in this guide serve as a solid foundation for the successful application of this powerful reaction in pharmaceutical and materials science research.

References

- Sonogashira coupling - Wikipedia. (n.d.). In Wikipedia. Retrieved January 17, 2026.

- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts.

- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). J&K Scientific.

- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry.

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.

- Sonogashira coupling in natural product synthesis. (2025, August 6).

- Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.).

- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.).

- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Royal Society of Chemistry.

- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). RSC Advances.

- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.).

- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22).

- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025, August 9).

- Application Notes and Protocols for Sonogashira Coupling Reactions Using Tolylpent-1-yn-4-ol Analogues. (n.d.). Benchchem.

- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. (n.d.). Benchchem.

- The Sonogashira Coupling. (n.d.). VTechWorks.

- Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre.

- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).

- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.).

- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022, May 10). Purdue University.

- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). MDPI.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.

- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.).

- Sonogashira Coupling Reaction Mechanism. (2016, August 10). YouTube.

- A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Thieme Chemistry.

- Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. (2021, August 12). PMC - NIH.

- Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (n.d.). MDPI.

- Sonogashira Coupling- Reaction and application in Research Lab. (2022, July 12). YouTube.

- Sonogashira Coupling. (n.d.). NROChemistry.

- KR101652750B1 - Purification method of pyridine and pyridine derivatives. (n.d.).

- Preparation of Pyridines, Part 4: By Alkylation and Vinyl

- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.).

Sources

- 1. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. books.lucp.net [books.lucp.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. engineering.purdue.edu [engineering.purdue.edu]

- 21. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Prop-1-yn-1-yl)pyridine

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. 2-(Prop-1-yn-1-yl)pyridine is a heterocyclic compound of significant interest, featuring a pyridine ring, a key pharmacophore in numerous drug molecules, directly coupled to a propargyl group, a versatile functional handle for further chemical modifications such as click chemistry. This guide provides a comprehensive technical overview of the characterization of 2-(Prop-1-yn-1-yl)pyridine, employing the synergistic techniques of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying scientific principles and practical experimental considerations.

Molecular Structure and Spectroscopic Overview

The structural characterization of 2-(Prop-1-yn-1-yl)pyridine hinges on the identification of its two key functional components: the 2-substituted pyridine ring and the internal alkyne. Each of these moieties imparts a unique and predictable signature in the NMR and IR spectra.

Caption: Molecular structure of 2-(Prop-1-yn-1-yl)pyridine with atom numbering for NMR assignments.

Part 1: Infrared (IR) Spectroscopy

Theoretical Principles

IR spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These frequencies are dependent on the bond strength, the masses of the atoms involved, and the overall molecular structure. For 2-(Prop-1-yn-1-yl)pyridine, we anticipate characteristic absorptions from the C-H and C=C/C=N bonds of the pyridine ring, and the C≡C and C-H bonds of the propargyl group. The internal nature of the alkyne (i.e., it is not a terminal alkyne with a ≡C-H bond) is a key feature that will be evident in the IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A robust and straightforward method for acquiring the IR spectrum of a liquid sample like 2-(Prop-1-yn-1-yl)pyridine is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This background will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat 2-(Prop-1-yn-1-yl)pyridine directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is then analyzed for characteristic absorption bands.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

Data Interpretation and Analysis

The IR spectrum of 2-(Prop-1-yn-1-yl)pyridine will exhibit several key absorption bands that confirm its structure.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3050 | Aromatic C-H stretch | Indicates the presence of the pyridine ring. |

| ~2920 | Aliphatic C-H stretch | Corresponds to the methyl group of the propargyl moiety. |

| ~2240 | C≡C stretch | A weak to medium intensity band confirming the internal alkyne. The weakness is characteristic of a non-terminal alkyne.[1][2] |

| ~1580, ~1470, ~1430 | Aromatic C=C and C=N ring stretching | Characteristic absorptions for the pyridine ring. |

The most diagnostic feature is the C≡C stretching frequency around 2240 cm⁻¹. Its presence, coupled with the absence of a sharp ≡C-H stretch typically seen around 3300 cm⁻¹ for terminal alkynes, provides strong evidence for the internal propargyl structure.[1][2]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in both ¹H and ¹³C NMR spectra, a complete picture of the carbon and proton framework can be assembled.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 2-(Prop-1-yn-1-yl)pyridine.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-32.

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time: ~3-4 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of scans: 1024-2048 (due to the low natural abundance of ¹³C).

-

Relaxation delay (d1): 2-5 seconds.

-

¹H NMR Data Interpretation and Analysis

The ¹H NMR spectrum of 2-(Prop-1-yn-1-yl)pyridine will show signals corresponding to the four distinct protons on the pyridine ring and the three equivalent protons of the methyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | Doublet of doublets (dd) | 1H | H-6' | The proton adjacent to the nitrogen is the most deshielded. |

| ~7.70 | Triplet of doublets (td) | 1H | H-4' | Deshielded due to its position in the aromatic ring. |

| ~7.45 | Doublet (d) | 1H | H-3' | Influenced by the neighboring nitrogen and the alkyne group. |

| ~7.20 | Triplet (t) | 1H | H-5' | Least deshielded of the pyridine protons. |

| ~2.10 | Singlet (s) | 3H | H-3 | Aliphatic protons of the methyl group. |

Key Insights from ¹H NMR:

-

Chemical Shifts: The protons on the pyridine ring are in the aromatic region (7.0-9.0 ppm), with the H-6' proton being the most downfield due to the deshielding effect of the adjacent electronegative nitrogen atom.

-

Multiplicity: The splitting patterns (doublets, triplets, etc.) arise from spin-spin coupling with neighboring protons and are consistent with the substitution pattern of the pyridine ring.

-

Long-Range Coupling: A subtle but important feature is the potential for long-range coupling between the methyl protons (H-3) and the pyridine protons, particularly H-3', across the alkyne bridge. This can sometimes be observed as a slight broadening of the methyl singlet or very small splittings.[3]

¹³C NMR Data Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150.0 | C-2' | The carbon atom directly attached to the nitrogen is significantly deshielded. |

| ~143.0 | C-6' | Also deshielded by the adjacent nitrogen. |

| ~136.5 | C-4' | Aromatic carbon. |

| ~127.0 | C-5' | Aromatic carbon. |

| ~122.5 | C-3' | Aromatic carbon. |

| ~90.0 | C-1 | Alkyne carbon attached to the pyridine ring. |

| ~75.0 | C-2 | Alkyne carbon attached to the methyl group. |

| ~4.5 | C-3 | Methyl carbon, highly shielded. |

Key Insights from ¹³C NMR:

-

Distinct Signals: The presence of eight distinct signals confirms the number of unique carbon environments in the molecule.

-

Alkyne Carbons: The signals for the two sp-hybridized alkyne carbons (C-1 and C-2) are found in the characteristic region of ~70-90 ppm.

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are consistent with those of 2-substituted pyridines, with C-2' and C-6' being the most deshielded due to the influence of the nitrogen atom.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules or to provide an irrefutable level of structural proof, two-dimensional (2D) NMR experiments are invaluable.

Caption: Workflow for NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For 2-(prop-1-yn-1-yl)pyridine, COSY would show correlations between the adjacent protons on the pyridine ring (e.g., H-3' with H-4', H-4' with H-5', and H-5' with H-6'), confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum. For instance, the proton signal at ~2.10 ppm would correlate with the carbon signal at ~4.5 ppm, confirming the assignment of the methyl group.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations for 2-(prop-1-yn-1-yl)pyridine would include:

-

A correlation from the methyl protons (H-3) to the alkyne carbons (C-1 and C-2).

-

Correlations from the pyridine protons (especially H-3') to the alkyne carbon C-1.

-

Correlations between adjacent carbons within the pyridine ring.

-

Conclusion

The combined application of IR and NMR spectroscopy provides a powerful and definitive approach to the structural characterization of 2-(Prop-1-yn-1-yl)pyridine. IR spectroscopy offers a rapid confirmation of the key functional groups, particularly the internal alkyne, while a suite of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the proton and carbon skeletons. The methodologies and data interpretation frameworks presented in this guide serve as a robust template for the analysis of this molecule and other related heterocyclic compounds, ensuring the scientific integrity required in modern chemical research and development.

References

- Vertex AI Search. IR Spectroscopy Tutorial: Alkynes.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024).

- Chemistry LibreTexts. Spectroscopy of the Alkynes. (2023).

- JoVE (Journal of Visualized Experiments). ¹H NMR: Long-Range Coupling. (2024).

- University of Ottawa NMR Facility Blog. Measurement of Long Range C H Coupling Constants. (2012).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. (1997). Available at: [Link]

- ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum.

- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.

-

Kriwacki, R. W., & Pitner, T. P. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical research, 6(7), 531-542. (1989). Available at: [Link]

Sources

Reactivity of the alkynyl group in 2-(Prop-1-yn-1-yl)pyridine

An In-Depth Technical Guide to the Reactivity of the Alkynyl Group in 2-(Prop-1-yn-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique electronic interplay between the electron-withdrawing pyridine ring and the electron-rich alkynyl group makes 2-(prop-1-yn-1-yl)pyridine a highly versatile and reactive building block in modern organic synthesis. This guide provides a comprehensive exploration of the reactivity of the alkynyl moiety in this scaffold, with a focus on its application in the construction of complex heterocyclic systems relevant to medicinal chemistry and materials science. We will delve into the causality behind experimental choices for key transformations, including cycloaddition reactions, metal-catalyzed cyclizations, and nucleophilic additions. Detailed, field-proven protocols and mechanistic visualizations are provided to enable researchers to effectively harness the synthetic potential of this valuable compound.

Introduction: The Strategic Importance of 2-(Prop-1-yn-1-yl)pyridine

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The introduction of an alkynyl group at the 2-position of the pyridine ring, as in 2-(prop-1-yn-1-yl)pyridine, creates a molecule with a rich and tunable reactivity profile. The propargyl group is not merely a passive linker; its reactivity is significantly modulated by the adjacent nitrogen-containing heterocycle. This dynamic relationship allows for a diverse array of chemical transformations, making it a privileged starting material for the synthesis of novel compounds with potential biological activity.[3][4][5] This guide will focus specifically on the transformations of the alkynyl group, providing both a theoretical and practical framework for its utilization.

Synthesis of 2-(Prop-1-yn-1-yl)pyridine: The Sonogashira Coupling

The most prevalent and efficient method for the synthesis of 2-(prop-1-yn-1-yl)pyridine is the palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction.[1][6][7][8] This reaction forms a carbon-carbon bond between a terminal alkyne (propyne) and an aryl halide (2-halopyridine).

The choice of a Sonogashira coupling is strategic due to its high functional group tolerance, mild reaction conditions, and generally high yields.[7][8] The mechanism involves a synergistic catalytic cycle between palladium and copper. The palladium catalyst facilitates the oxidative addition to the 2-halopyridine and the subsequent transmetalation with a copper(I)-acetylide intermediate, which is formed in situ.

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol is a representative procedure for the synthesis of 2-alkynylpyridines and can be adapted for 2-(prop-1-yn-1-yl)pyridine.

Materials:

-

2-Iodopyridine

-

Propyne (gas or condensed)

-

PdCl₂(PPh₃)₂ (5 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.05 equiv).

-

Add anhydrous DMF as the solvent, followed by an excess of Et₃N (e.g., 3.0 equiv).

-

Bubble propyne gas through the solution or add condensed propyne at a low temperature.

-

Heat the reaction mixture to 65 °C and monitor the progress by TLC or GC-MS.[1][7]

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting 2-iodopyridine and the appearance of a new, less polar spot on the TLC plate. The structure of the product can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Reactivity of the Alkynyl Group

The alkynyl group in 2-(prop-1-yn-1-yl)pyridine is the focal point for a variety of powerful chemical transformations.

Cycloaddition Reactions

The terminal alkyne is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry".[9][10] This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective route to 1,2,3-triazoles.[10][] These triazole-containing pyridine derivatives are of significant interest in drug discovery due to their ability to act as stable linkers and engage in hydrogen bonding.[12]

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

-

2-(Prop-1-yn-1-yl)pyridine

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1)

Procedure:

-

In a round-bottom flask, dissolve 2-(prop-1-yn-1-yl)pyridine (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC. Upon completion, dilute with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic layer. Purify the product by column chromatography or recrystallization.

Trustworthiness: The high efficiency and selectivity of the CuAAC reaction, coupled with the mild, often aqueous, reaction conditions, make it a highly reliable and reproducible transformation.[10]

The alkyne in 2-(prop-1-yn-1-yl)pyridine can also participate as a dienophile in [4+2] Diels-Alder cycloadditions, though this is generally less common than [3+2] cycloadditions.[13] These reactions require an electron-rich diene and can be promoted by thermal or Lewis acid catalysis to construct highly substituted pyridine derivatives.[13][14]

Metal-Catalyzed Transformations

The proximity of the pyridine nitrogen to the alkynyl group enables a variety of metal-catalyzed cyclization and annulation reactions, leading to the formation of fused heterocyclic systems.

A particularly powerful transformation is the metal-catalyzed cyclization of 2-alkynylpyridines to form indolizines.[15] Indolizine derivatives are present in numerous natural products and exhibit a wide range of biological activities.[15] Catalysts based on gold, platinum, copper, and other transition metals can activate the alkyne towards intramolecular nucleophilic attack by the pyridine nitrogen.

Caption: General workflow for the metal-catalyzed synthesis of indolizines.

Nucleophilic Additions

The carbon-carbon triple bond in 2-(prop-1-yn-1-yl)pyridine is electron-deficient due to the inductive effect of the pyridine ring, making it susceptible to nucleophilic attack.[16] Hard nucleophiles, such as organometallic reagents, can add to the 2-position of the pyridine ring, but softer nucleophiles can add across the alkyne.[17] This reactivity can be exploited to introduce a wide range of functional groups. The regioselectivity of the addition is influenced by the nature of the nucleophile and the reaction conditions.

Applications in Drug Development and Materials Science

The synthetic versatility of 2-(prop-1-yn-1-yl)pyridine makes it a valuable precursor in several fields:

-

Medicinal Chemistry: The ability to rapidly generate diverse heterocyclic scaffolds such as triazoles and indolizines is of paramount importance in drug discovery.[12][15][18] These core structures are found in numerous biologically active compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][5][19]

-

Materials Science: The rigid, linear nature of the alkynyl group and its ability to participate in polymerization and surface modification reactions make 2-(prop-1-yn-1-yl)pyridine a useful monomer for the synthesis of functional polymers and materials with interesting electronic and optical properties.

Summary Data Table

| Reaction Type | Key Reagents | Product Class | Key Advantages |

| Sonogashira Coupling | 2-Halopyridine, Propyne, Pd/Cu catalysts | 2-Alkynylpyridines | High yield, functional group tolerance |

| CuAAC (Click Chemistry) | Organic azide, Cu(I) catalyst | 1,2,3-Triazoles | High efficiency, regioselectivity, mild conditions |

| Indolizine Synthesis | Metal catalyst (Au, Pt, etc.) | Indolizines | Access to fused N-heterocycles |

| Nucleophilic Addition | Various nucleophiles | Functionalized alkenes | C-X bond formation |

Conclusion

2-(Prop-1-yn-1-yl)pyridine is a powerful and versatile building block in organic synthesis. The reactivity of its alkynyl group, modulated by the adjacent pyridine ring, allows for a wide range of transformations, including cycloadditions, metal-catalyzed cyclizations, and nucleophilic additions. A thorough understanding of these reaction pathways, as outlined in this guide, provides researchers with the tools to design and execute efficient syntheses of complex molecules for applications in drug discovery and materials science. The self-validating nature of the described protocols, combined with a clear understanding of the underlying reaction mechanisms, ensures a high degree of reproducibility and success in the laboratory.

References

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

-

Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Publishing. [Link]

-

Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF. ResearchGate. [Link]

-

Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances. [Link]

-

Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PMC - NIH. [Link]

-

Click chemistry. Wikipedia. [Link]

-

Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. MDPI. [Link]

-

Enantioselective nucleophilic addition to alkenyl pyridines. ResearchGate. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

-

2-(Prop-1-yn-1-yl)pyridine. PubChem. [Link]

-

A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. PubMed. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Nucleophilic addition reactions to pyridines. Química Organica.org. [Link]

-

Cycloaddition/ Diels-Alder Approaches. Wordpress. [Link]

-

Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry. [Link]

-

Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. YouTube. [Link]

-

Nucleophilic addition. Wikipedia. [Link]

-

Diels-Alder Cycloaddition Reactions with Dihapto-Coordinated Pyridines. ACS. [Link]

-

An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences. [Link]

-

Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC - NIH. [Link]

-

Cyclization of sulfoxonium ylides with 2-aminopyridines towards imidazo[1,2-a]pyridines. nature.com. [Link]

-

ChemInform Abstract: Silver-Catalyzed Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amines. ResearchGate. [Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed. [Link]

-

Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. PMC - NIH. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]

-

Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. [Link]

-

Examples of compounds derived from pyridine where antiproliferative... ResearchGate. [Link]

-

Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]

-

2-(prop-1-yn-1-yl)pyridine (C8H7N). PubChemLite. [Link]

-

6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC - PubMed Central. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. [Link]

-

Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]4113/4/2/18)

Sources

- 1. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) DOI:10.1039/C5RA21701F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 7. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. Click Chemistry [organic-chemistry.org]

- 12. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 14. youtube.com [youtube.com]

- 15. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 17. Nucleophilic addition reactions to pyridines [quimicaorganica.org]

- 18. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Prop-1-yn-1-yl)pyridine: Properties, Synthesis, and Applications

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and versatile reactivity have cemented its role in a vast array of functional molecules. This guide delves into the specific characteristics of a particularly intriguing derivative: 2-(Prop-1-yn-1-yl)pyridine. The strategic placement of a propynyl group on the pyridine ring at the 2-position introduces a reactive handle for a multitude of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physical and chemical properties, synthetic methodologies, and potential applications of this compound, grounded in established scientific principles and supported by relevant literature.

Core Molecular Attributes of 2-(Prop-1-yn-1-yl)pyridine

2-(Prop-1-yn-1-yl)pyridine is a heterocyclic aromatic compound distinguished by the presence of both a pyridine ring and a terminal alkyne functional group. This unique combination of a π-deficient heteroaromatic system and a reactive triple bond dictates its chemical behavior and potential applications.

Structural and General Properties

A summary of the key identifiers and computed properties for 2-(Prop-1-yn-1-yl)pyridine is presented in the table below. These parameters are fundamental for its identification and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | 2-(Prop-1-yn-1-yl)pyridine | [1] |

| CAS Number | 40925-52-8 | [1] |

| Molecular Formula | C₈H₇N | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| XLogP3 (Computed) | 1.6 | [1] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

Note: Experimental physical properties such as boiling point, melting point, and density for 2-(Prop-1-yn-1-yl)pyridine are not consistently reported in publicly available literature. Researchers should determine these properties experimentally for their specific samples.

Synthesis of 2-(Prop-1-yn-1-yl)pyridine: A Practical Approach

The most prevalent and efficient method for the synthesis of 2-alkynylpyridines, including 2-(Prop-1-yn-1-yl)pyridine, is the Sonogashira cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]

The Sonogashira Coupling: A Powerful Synthetic Tool

The Sonogashira reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[3] The catalytic cycle typically involves a palladium(0) species and a copper(I) co-catalyst. The generally accepted mechanism is depicted below.

Figure 1: Generalized mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol is a representative procedure for the synthesis of 2-alkynylpyridines and can be adapted for the synthesis of 2-(Prop-1-yn-1-yl)pyridine from a 2-halopyridine and propyne.

Materials:

-

2-Bromopyridine or 2-Iodopyridine

-

Propyne (gas or condensed)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous, deoxygenated solvent (e.g., THF, DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 1-5 mol%).

-

Add the anhydrous, deoxygenated solvent, followed by the 2-halopyridine and the amine base.

-

Introduce propyne to the reaction mixture. If using propyne gas, it can be bubbled through the solution. If using condensed propyne, it should be handled at low temperatures.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(prop-1-yn-1-yl)pyridine.

Chemical Reactivity: A Tale of Two Functional Groups

The chemical reactivity of 2-(Prop-1-yn-1-yl)pyridine is governed by the interplay between the electron-deficient pyridine ring and the electron-rich alkyne moiety.

Reactions of the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically proceed at the 3- and 5-positions. Conversely, the pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions.

Reactions of the Alkyne Group

The terminal alkyne of the propynyl group is a versatile functional handle for a variety of chemical transformations.

-

Click Chemistry: The terminal alkyne readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. This reaction is highly efficient, stereospecific, and tolerant of a wide range of functional groups, making it invaluable for bioconjugation and materials science.[4]

Figure 2: Schematic representation of the CuAAC click reaction with 2-(Prop-1-yn-1-yl)pyridine.

-

Hydrogenation: The triple bond can be selectively hydrogenated to a double bond (alkene) or fully reduced to a single bond (alkane) using appropriate catalysts (e.g., Lindlar's catalyst for cis-alkene, or Pd/C for complete reduction).

-

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as Diels-Alder reactions (as a dienophile) or [3+2] cycloadditions, to construct more complex ring systems.

-

Coordination Chemistry: The pyridine nitrogen and the alkyne can act as ligands to coordinate with metal centers, forming a variety of coordination complexes with interesting catalytic or material properties.[5]

Analytical Characterization

The structural elucidation of 2-(Prop-1-yn-1-yl)pyridine relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the range of δ 7.0-8.5 ppm) and a singlet for the methyl protons of the propynyl group (around δ 2.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbons of the pyridine ring and the three carbons of the propynyl group, including two sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C≡C triple bond stretch (typically around 2100-2260 cm⁻¹) and the C-H stretch of the terminal alkyne (around 3300 cm⁻¹). The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 117.15). Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Materials Science

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6] The incorporation of an alkyne functionality, as in 2-(Prop-1-yn-1-yl)pyridine, provides a versatile handle for the synthesis of novel drug candidates and functional materials.

-

Drug Discovery: The alkyne group can be used to link the pyridine scaffold to other pharmacophores via click chemistry, enabling the rapid generation of compound libraries for high-throughput screening. Derivatives of 2-alkynylpyridines have been investigated for a range of biological activities, including as enzyme inhibitors and receptor ligands.

-

Bioconjugation: The ability to undergo click chemistry makes 2-(Prop-1-yn-1-yl)pyridine a useful tool for bioconjugation, allowing for the labeling of biomolecules such as proteins and nucleic acids.

-

Materials Science: The rigid, linear nature of the alkyne can be exploited in the design of novel polymers and organic materials with specific electronic or optical properties.

Safety and Handling

Based on GHS classifications, 2-(Prop-1-yn-1-yl)pyridine is a combustible liquid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-(Prop-1-yn-1-yl)pyridine is a versatile and valuable building block in organic synthesis. Its unique combination of a pyridine ring and a terminal alkyne provides a rich platform for a wide range of chemical transformations. The ability to readily engage in Sonogashira coupling for its synthesis and click chemistry for its derivatization makes it an attractive starting material for the development of novel pharmaceuticals and functional materials. As the demand for complex and diverse molecular architectures continues to grow, the utility of well-designed building blocks like 2-(Prop-1-yn-1-yl)pyridine will undoubtedly continue to expand.

References

-

PubChem. 2-(Prop-1-yn-1-yl)pyridine. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

MDPI. Synthesis, computational and biological evaluation of some new pyridine Derivatives. [Link]

-

Organic Chemistry Portal. A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]

-

PubMed. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. [Link]

-

National Center for Biotechnology Information. Syntheses and crystal structures of two copper(I)–halide π,σ-coordination compounds based on 2-[(prop-2-en-1-yl)sulfanyl]pyridine. [Link]

-

PubMed. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. [Link]

-

Semantic Scholar. Switching the Reactivity of the Nickel-Catalyzed Reaction of 2-Pyridones with Alkynes: Easy Access to Polyaryl/Polyalkyl Quinolinones. [Link]

-

Royal Society of Chemistry. Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission. [Link]

-

National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]

-

National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

ResearchGate. Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. [Link]

-

ResearchGate. Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

PubChem. 2-(Prop-2-YN-1-YL)pyridine. [Link]

-

ResearchGate. Synthesis of 2‐alkynyl‐pyridin‐3‐amine. Reaction conditions. [Link]

-

Arctom. 2-(PROP-1-YN-1-YL)-4-(TRIMETHYLSTANNYL)PYRIDINE. [Link]

-

MDPI. Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. [Link]

-

YorkSpace. DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. [Link]

-

MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

-

National Center for Biotechnology Information. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

-

ChemistryViews. Selective C-4 Alkylation of Pyridines. [Link]

-

MDPI. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]

-

MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [Link]

-

University of Illinois Urbana-Champaign. DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. [Link]

-

Virginia Tech. Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. [Link]

-

ResearchGate. Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. [Link]_N-prop-2-ynylbenzamide)

Sources

- 1. 2-(Prop-1-yn-1-yl)pyridine | C8H7N | CID 13161770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A-Z Guide to 2-Alkynylpyridines: From Discovery to Synthesis

Abstract

The 2-alkynylpyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile synthetic intermediate.[1][2] This technical guide provides an in-depth exploration of the discovery and synthesis of 2-alkynylpyridines. It traces the historical development from early, seminal methods to the robust, palladium-catalyzed cross-coupling reactions that define the current state-of-the-art. Particular emphasis is placed on the Sonogashira and Castro-Stephens reactions, with a detailed analysis of their mechanisms, experimental parameters, and practical applications. This paper is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.

Introduction: The Strategic Importance of 2-Alkynylpyridines

The pyridine ring is one of the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding and act as a bioisostere for various functional groups.[1][3] When functionalized at the 2-position with an alkynyl group, the resulting scaffold exhibits a unique combination of rigidity and linear geometry, making it a powerful building block for constructing complex molecular architectures. These compounds are crucial intermediates in the synthesis of a wide array of biologically active molecules, including anticancer agents, antivirals, and central nervous system modulators.[4][5] The development of efficient and regioselective methods to synthesize 2-alkynylpyridines has therefore been a significant focus of chemical research.

Foundational Synthetic Strategies: The Dawn of Pyridine Alkynylation

The journey to modern synthetic methods for 2-alkynylpyridines began with foundational reactions that, while groundbreaking for their time, often required harsh conditions or pre-functionalized starting materials.

The Castro-Stephens Coupling: A Copper-Mediated Revolution

First described in 1963, the Castro-Stephens coupling was a pivotal development, demonstrating the reaction between a copper(I) acetylide and an aryl halide to form a disubstituted alkyne.[6][7] This reaction represented one of the first reliable methods for directly installing an alkyne onto an aromatic ring, including 2-halopyridines.

Mechanism and Causality: The reaction proceeds by the nucleophilic attack of a pre-formed copper acetylide on the aryl halide, typically in a polar aprotic solvent like hot pyridine or DMF.[7] The use of a stoichiometric amount of the copper acetylide is a key feature of the classic Castro-Stephens reaction. While effective, this necessity for pre-formation of the organocopper reagent and the often-high reaction temperatures were limitations that spurred further innovation.[6]

The Palladium Era: Sonogashira Coupling as the Gold Standard

The landscape of C-C bond formation was irrevocably changed with the advent of palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, reported in 1975, emerged as the premier method for synthesizing 2-alkynylpyridines due to its mild conditions, high functional group tolerance, and catalytic nature.[8][9]

Mechanistic Pillars of the Sonogashira Reaction

The Sonogashira reaction masterfully combines two independent catalytic cycles: a palladium cycle and a copper cycle.[9][10] This dual-catalyst system allows the reaction to proceed under significantly milder conditions than the Castro-Stephens coupling.

-

The Palladium Cycle: This cycle begins with the active Pd(0) species undergoing oxidative addition into the 2-halopyridine C-X bond.

-

The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a highly reactive copper(I) acetylide intermediate.

-

Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkynyl group to the palladium center (transmetalation), followed by reductive elimination to yield the 2-alkynylpyridine product and regenerate the active Pd(0) catalyst.[11]

// Palladium Cycle Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Oxidative Addition\nIntermediate\n(2-Pyridyl)-Pd(II)(L)₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_Complex [label="Transmetalation Product\n(2-Pyridyl)-Pd(II)(L)₂-(C≡CR)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Copper Cycle Nodes CuI [label="Cu(I)-X", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Cu_Acetylide [label="Copper(I) Acetylide\nCu-C≡CR", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Reagents ArylHalide [label="2-Halo-Pyridine\n(Ar-X)", shape=plaintext]; Alkyne [label="Terminal Alkyne\n(H-C≡CR)", shape=plaintext]; Base [label="Base (e.g., Et₃N)", shape=plaintext]; Product [label="2-Alkynylpyridine\n(Ar-C≡CR)", shape=plaintext];

// Palladium Cycle Edges ArylHalide -> Pd0 [style=invis]; Pd0 -> OA_Complex [label="Oxidative\nAddition", color="#4285F4"]; OA_Complex -> Product_Complex [label="Transmetalation", color="#34A853"]; Product_Complex -> Pd0 [label="Reductive\nElimination", color="#EA4335"]; Product_Complex -> Product [style=dashed, arrowhead=open, color="#5F6368"];

// Copper Cycle Edges Alkyne -> CuI [style=invis]; CuI -> Cu_Acetylide [label="Deprotonation", color="#FBBC05"]; Base -> CuI [style=invis]; Cu_Acetylide -> OA_Complex [label=" ", style=dashed, arrowhead=open, color="#34A853"];

// Invisible nodes for layout subgraph { rank=same; Pd0; Alkyne; } subgraph { rank=same; OA_Complex; Cu_Acetylide; } } caption { label = "Simplified catalytic cycles of the Sonogashira coupling."; fontsize = 10; fontname = "Helvetica"; }

Key Experimental Parameters and Their Rationale

The success of a Sonogashira coupling hinges on the careful selection of several key components. A typical protocol involves a palladium catalyst, a copper(I) co-catalyst, a base, and a suitable solvent.[10][12]

| Component | Examples | Function & Rationale | Typical Loading |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | The core catalyst that facilitates the C-C bond formation. The choice depends on stability, activity, and cost. Pd(II) precatalysts are reduced in situ to the active Pd(0) state.[9][13] | 1-5 mol% |

| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne by forming the copper acetylide, which accelerates the transmetalation step.[9] | 1-10 mol% |

| Base | Et₃N, piperidine, K₂CO₃, Cs₂CO₃ | Neutralizes the HX acid formed during the reaction and facilitates the deprotonation of the terminal alkyne. Amine bases can also serve as solvents.[8] | 2-3 equivalents |

| Ligand | PPh₃, dppf, XPhos | Stabilizes the palladium center, prevents catalyst decomposition (e.g., formation of palladium black), and modulates its reactivity.[11] | 2-4 eq. per Pd |

| Solvent | DMF, THF, Toluene, Acetonitrile | Solubilizes reactants and catalysts. The choice depends on the reaction temperature and substrate solubility. | N/A |

Modern Synthetic Developments

While the Sonogashira coupling remains dominant, research continues to refine pyridine alkynylation. Modern approaches often focus on improving efficiency, expanding substrate scope, or developing more sustainable, metal-free alternatives.

C-H Activation Strategies

Direct C-H functionalization represents a highly atom-economical approach, avoiding the need for pre-halogenated pyridines.[1][14] Palladium- or rhodium-catalyzed methods have been developed to directly alkynylate the C-H bond at the 2-position of pyridine N-oxides or other activated pyridine derivatives.[15] These methods often require directing groups to achieve the desired regioselectivity.

Pyridine N-Oxide Mediated Synthesis

Using pyridine N-oxides as substrates offers an alternative activation strategy. The N-oxide group alters the electronic properties of the pyridine ring, facilitating nucleophilic attack.[16] Methods have been developed where Grignard reagents, including alkynyl Grignards, add to pyridine N-oxides to regiospecifically generate 2-substituted pyridines after a subsequent treatment step.[17][18]

Detailed Experimental Protocol: A Validated Sonogashira Coupling

This section provides a representative, self-validating protocol for the synthesis of a 2-alkynylpyridine, based on established methodologies.[8][10]

Objective: To synthesize 2-(phenylethynyl)pyridine from 2-bromopyridine and phenylacetylene.

Materials:

-

2-Bromopyridine (1.0 mmol, 1.0 eq)

-

Phenylacetylene (1.2 mmol, 1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 mmol, 2.5 mol%)

-

Copper(I) iodide [CuI] (0.05 mmol, 5.0 mol%)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 eq)

-

Anhydrous, degassed Dimethylformamide (DMF) (5 mL)

-

Standard Schlenk line glassware, nitrogen or argon atmosphere

Procedure:

-

Vessel Preparation: A dry 25 mL Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with an inert atmosphere (Nitrogen or Argon). This cycle is repeated three times.

-

Catalyst Loading: Under a positive pressure of inert gas, PdCl₂(PPh₃)₂ (2.5 mol%) and CuI (5.0 mol%) are added to the flask.

-

Solvent and Reagent Addition: Anhydrous, degassed DMF (5 mL) is added, followed by triethylamine (3.0 eq), 2-bromopyridine (1.0 eq), and finally phenylacetylene (1.2 eq).

-

Reaction Execution: The flask is sealed, and the reaction mixture is heated to 65-70 °C with vigorous stirring.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting 2-bromopyridine spot is consumed (typically 2-4 hours).

-

Workup: The reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to afford the pure 2-(phenylethynyl)pyridine.

Conclusion and Future Outlook

The synthesis of 2-alkynylpyridines has evolved from stoichiometric, high-temperature reactions to highly efficient, mild, and broadly applicable palladium-catalyzed methods. The Sonogashira coupling remains the workhorse in this field, providing reliable access to a vast array of derivatives. Future innovations will likely focus on further enhancing the sustainability of these transformations, including the development of more active copper-free systems, recyclable catalysts, and the broader application of direct C-H activation strategies to minimize waste and simplify synthetic sequences. These advancements will continue to empower researchers in drug discovery and materials science to build the next generation of functional molecules.

References

-

Thakur, D., Aggarwal, T., Muskan, Sushmita, & Verma, A. K. (n.d.). Synthesis of 2‐alkynyl‐pyridin‐3‐amine. Reaction conditions. ResearchGate. Retrieved from [Link]

-

Verma, A., & Kumar, S. (2022). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Request PDF. (2025). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Castro–Stephens coupling. Retrieved from [Link]

-

PubMed. (2017). Ligand-Enabled Alkynylation of C(sp3)-H Bonds with Palladium(II) Catalysts. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Alkenylation and Alkynylation of ortho-C(sp2)–H Bonds of Benzylamine Picolinamides. Organic Letters. Retrieved from [Link]

-

NIH. (n.d.). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. PMC. Retrieved from [Link]

-

Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

-

RSC Publishing. (n.d.). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Retrieved from [Link]

-

Researcher.Life. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. R Discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

RSC Publishing. (n.d.). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Request PDF. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of novel alkynyl imidazopyridinyl selenides: copper-catalyzed tandem selenation of selenium with 2-arylimidazo[1,2-a]pyridines and terminal alkynes. Retrieved from [Link]

-

(n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

-

RSC Publishing. (n.d.). Copper-catalyzed C2 alkenylation of pyridine-N-oxides with alkynes. Retrieved from [Link]

-

(2024). Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. Retrieved from [Link]

-

PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Retrieved from [Link]

-

NIH. (n.d.). Cu(I)-Catalyzed Alkynylation of Quinolones. PMC. Retrieved from [Link]

-

YouTube. (2024). Science Talks Lecture 147: Robust and Reliable Palladium Precatalysts. Retrieved from [Link]

-

ScienceDirect. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines. Retrieved from [Link]

-

PubMed Central. (2023). Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. PMC. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of novel alkynyl imidazopyridinyl selenides: copper-catalyzed tandem selenation of selenium with 2-arylimidazo[1,2-a]pyridines and terminal alkynes. Retrieved from [Link]

- Google Patents. (n.d.). CN109153645A - The method for preparing 6- alkynyl-pyridines derivative.

Sources

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

A Theoretical Investigation of the Molecular Structure and Electronic Properties of 2-(Prop-1-yn-1-yl)pyridine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry and materials science, appearing as a fundamental scaffold in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, such as enhanced solubility and metabolic stability, make it a privileged structure in drug design.[1] This guide presents an in-depth theoretical investigation into the molecular structure, electronic properties, and spectroscopic signatures of a specific derivative, 2-(Prop-1-yn-1-yl)pyridine. By leveraging the power of Density Functional Theory (DFT), we provide a comprehensive computational analysis that serves as a foundational resource for researchers exploring the potential of alkynylpyridine compounds. This document details the causality behind the selection of computational methods, presents a self-validating protocol for theoretical analysis, and summarizes the key structural and electronic parameters that govern the molecule's behavior.

Introduction: The Convergence of Pyridine Chemistry and Computational Insight

2-(Prop-1-yn-1-yl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 2-position with a propynyl group (C₈H₇N).[2] The fusion of the electron-deficient pyridine core with the electron-rich alkyne functionality creates a molecule with intriguing electronic characteristics and potential applications as a ligand in organometallic chemistry, a building block in organic synthesis, or a scaffold in the development of novel therapeutic agents.[3][4]

To fully harness the potential of such molecules, a fundamental understanding of their three-dimensional structure and electronic landscape is paramount. While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable data, theoretical investigations offer a complementary and predictive lens.[5][6] Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool, providing profound insights into molecular geometry, electronic structure, and reactivity at the atomic level.

This guide aims to:

-

Elucidate the optimized molecular geometry of 2-(Prop-1-yn-1-yl)pyridine.

-

Analyze its frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) to predict reactivity.

-

Provide a detailed, validated computational protocol for researchers to apply to similar pyridine derivatives.

-

Present predicted spectroscopic data (IR, NMR) to aid in experimental characterization.

Foundational Concepts: Justification of the Theoretical Approach